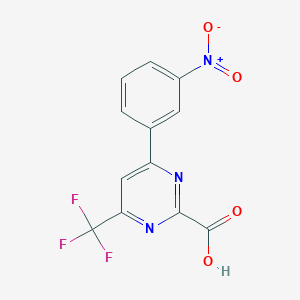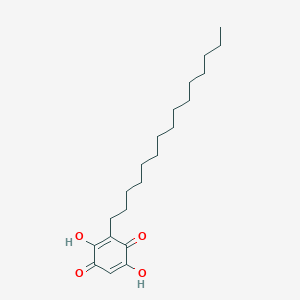
2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone is an organic compound with the molecular formula C21H34O4. It is a derivative of benzoquinone, characterized by the presence of two hydroxyl groups and a long pentadecyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone typically involves the hydroxylation of 3-pentadecyl-1,4-benzoquinone. This can be achieved through various methods, including:
Hydroxylation using Hydrogen Peroxide: This method involves the reaction of 3-pentadecyl-1,4-benzoquinone with hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Electrochemical Synthesis: This method involves the electrochemical oxidation of 3-pentadecyl-1,4-benzoquinone in an aqueous solution containing a suitable electrolyte.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can undergo substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reactions with amines and thiols typically occur under mild conditions, often in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of amino and thioether derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and coordination polymers.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as battery electrodes and conductive polymers
Wirkmechanismus
The mechanism of action of 2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone involves its ability to undergo redox reactions. The compound can act as an electron donor or acceptor, making it useful in various redox processes. Its molecular targets and pathways include:
Electron Transport Chain: Participates in electron transfer reactions.
Antioxidant Activity: Scavenges free radicals and reactive oxygen species.
Enzyme Inhibition: Inhibits certain enzymes involved in oxidative stress and inflammation
Vergleich Mit ähnlichen Verbindungen
2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone can be compared with other similar compounds, such as:
2,5-Dihydroxy-1,4-benzoquinone: Lacks the long pentadecyl side chain, resulting in different solubility and reactivity properties.
2,5-Dimethoxy-1,4-benzoquinone: Contains methoxy groups instead of hydroxyl groups, leading to different chemical behavior and applications.
2,5-Dihydroxy-3-undecyl-1,4-benzoquinone: Similar structure but with a shorter undecyl side chain, affecting its physical and chemical properties.
Eigenschaften
Molekularformel |
C21H34O4 |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
2,5-dihydroxy-3-pentadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(24)18(22)16-19(23)21(17)25/h16,22,25H,2-15H2,1H3 |
InChI-Schlüssel |
GXDURRGUXLDZKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


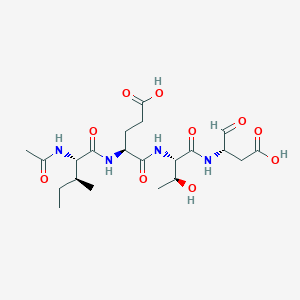
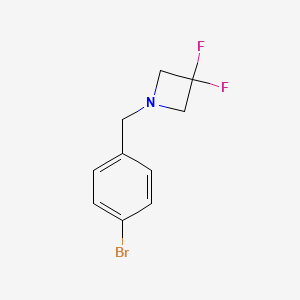
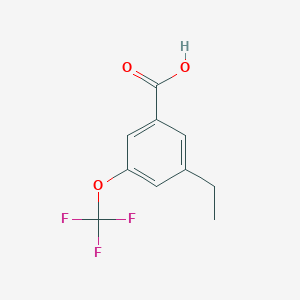
![[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13723904.png)
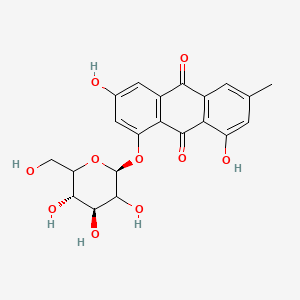
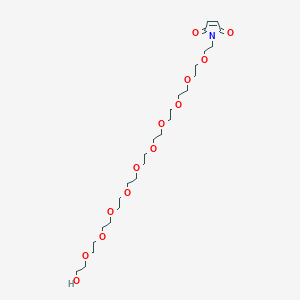
![2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole](/img/structure/B13723919.png)
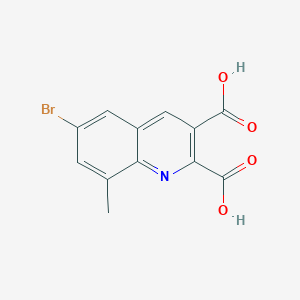
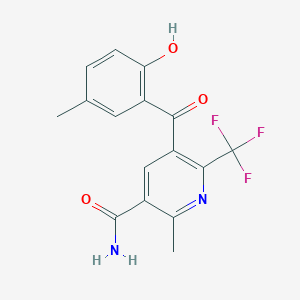
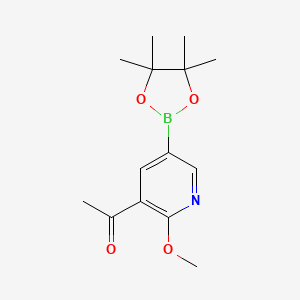
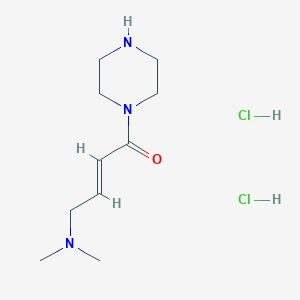
![[(Z)-(1-amino-2-chloroethylidene)amino] 4-(4-methylpiperidin-1-yl)-4-oxobutanoate](/img/structure/B13723935.png)
![1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723961.png)
